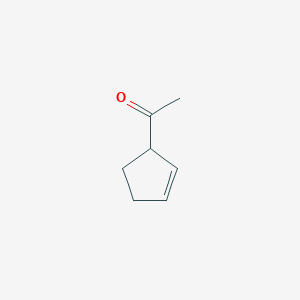
1-(Cyclopent-2-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopent-2-en-1-yl)ethanone is an organic compound with the molecular formula C7H10O It is a ketone featuring a cyclopentene ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-2-en-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a Diels-Alder reaction followed by a dehydration step to yield the desired product .
Another method involves the use of thionyl chloride and anhydrous ethanol to react with aromatic aldehydes and aliphatic ketones, producing derivatives of cyclopent-2-en-1-one in one step .
Industrial Production Methods: Industrial production of 1-(Cyclopent-2-en-1-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Cyclopent-2-en-1-yl)ethanone can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Cyclopent-2-en-1-yl carboxylic acid.
Reduction: Cyclopent-2-en-1-yl ethanol.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Cyclopent-2-en-1-yl)ethanone has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-(Cyclopent-2-en-1-yl)ethanone exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(1,2,3-Trimethylcyclopent-2-enyl)ethanone: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and applications.
Cyclopent-2-en-1-one: A simpler compound without the ethanone group, used in similar synthetic applications.
Uniqueness: 1-(Cyclopent-2-en-1-yl)ethanone is unique due to its combination of a cyclopentene ring and an ethanone group, providing distinct reactivity and potential for diverse applications in synthesis and industry.
Propriétés
Numéro CAS |
73113-00-5 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-ylethanone |
InChI |
InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 |
Clé InChI |
UWDVYDSWRKPMFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


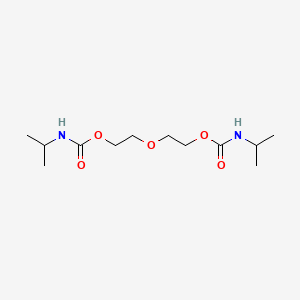
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)

![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

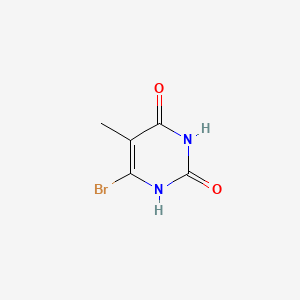
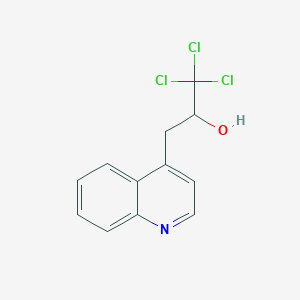
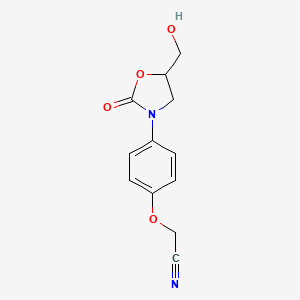
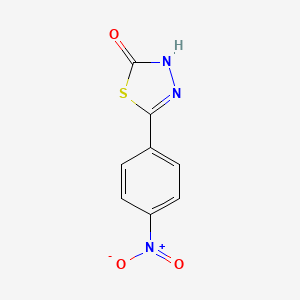
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

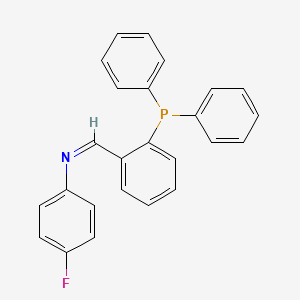
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
